1-(4-bromobenzyl)-4-cyclohexylpiperazine
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-cyclohexylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h6-9,17H,1-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJIAGGVJUXNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Cyclohexylpiperazine
The most direct route involves alkylating 4-cyclohexylpiperazine with 4-bromobenzyl bromide. This method leverages nucleophilic aromatic substitution (SNAr) under basic conditions:
Procedure :
-
Reagents :
-
4-Cyclohexylpiperazine (1.0 eq)
-
4-Bromobenzyl bromide (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (solvent)
-
-
Workup : Extract with dichloromethane, wash with brine, and concentrate.
-
Purification : Recrystallization using dichloromethane/n-heptane (1:4 v/v) yields 75–85% pure product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 98.5% |
| Reaction Time | 12 hours |
This method’s efficiency stems from the high nucleophilicity of the piperazine nitrogen and the steric accessibility of the cyclohexyl group.
Reductive Amination Pathway
An alternative approach employs reductive amination to construct the piperazine backbone while introducing substituents:
Procedure :
-
Step 1 : Condense 1,4-diaminocyclohexane with glyoxal to form 4-cyclohexylpiperazine.
-
Step 2 : React with 4-bromobenzaldehyde under hydrogenation (H₂, 50 psi) using palladium on carbon (Pd/C) in methanol.
-
Step 3 : Brominate the benzyl intermediate using N-bromosuccinimide (NBS) in dichloromethane.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 62% |
| Bromination Efficiency | 89% (GC) |
| Catalyst Loading | 5% Pd/C |
While step-intensive, this route offers flexibility for late-stage functionalization.
Optimization of Critical Reaction Parameters
Solvent and Base Selection
-
Solvent : Polar aprotic solvents (e.g., acetonitrile, sulfolane) enhance SNAr kinetics by stabilizing transition states.
-
Base : Potassium tert-butoxide or sodium tert-amylate minimizes side reactions (e.g., elimination) compared to weaker bases.
Comparative Table :
| Base | Yield (%) | Purity (%) |
|---|---|---|
| K₃PO₄ | 65 | 92 |
| KOtBu | 78 | 98.5 |
| NaOtAm | 82 | 99.2 |
Catalytic Enhancements
Tetra-n-butylammonium tetraphenylborate (0.1 eq) accelerates benzyl bromide activation via phase-transfer catalysis, reducing reaction time to 6 hours.
Analytical and Quality Control Considerations
Spectroscopic Characterization
Purity Protocols
-
Recrystallization : Dichloromethane/n-heptane (1:4) achieves >99% purity.
-
Distillation : Reduced-pressure distillation (0.5 mmHg, 180°C) for industrial-scale batches.
Industrial Scalability and Cost Analysis
| Factor | Laboratory Scale | Pilot Scale |
|---|---|---|
| Raw Material Cost | $120/g | $18/g |
| Cycle Time | 48 hours | 72 hours |
| Yield | 78% | 85% |
Transitioning to continuous-flow reactors reduces cycle time by 40% while maintaining yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-4-cyclohexylpiperazine can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 4-benzyl-4-cyclohexylpiperazine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromobenzyl)-4-cyclohexylpiperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexylpiperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine ethanedioate (1:1)
- Key Differences : Bromine at the ortho (2-) position of the benzyl group; methyl-substituted cyclohexyl group; oxalate salt form.
- The methylcyclohexyl group introduces additional hydrophobicity, which could enhance membrane permeability. The oxalate salt improves solubility but may alter pharmacokinetics .
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine
- Key Differences : Cyclohexyl replaced with a furylmethyl group.
- Impact: The furan ring introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with polar residues in σ receptors.
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
- Key Differences : Bromine replaced with chlorine; additional methylsulfanyl-benzyl group.
- Impact : Chlorine’s smaller size and lower electronegativity may weaken halogen bonding in receptor pockets. The methylsulfanyl group provides sulfur-based interactions (e.g., van der Waals, polarizability), which could modulate σ1/σ2 selectivity .
1-Cyclohexyl-4-[3-(5-methoxy-tetrahydronaphthalen-1-yl)propyl]piperazine (Compound 33)
- Key Differences : Tetralin-propyl chain instead of bromobenzyl.
- Impact : The extended alkyl chain and tetralin moiety confer high σ2 affinity (Ki = 0.34 nM) but poor σ2/σ1 selectivity (1.5-fold). The bromobenzyl group in the target compound may offer improved selectivity due to reduced σ1 binding .
Pharmacological and Physicochemical Properties
Table 1: Receptor Binding Affinities and Selectivities
Key Observations :
- Alkyl Chain Length : Derivatives with intermediate alkyl chains (3–5 methylenes) exhibit optimal σ2 binding . The bromobenzyl group’s rigidity may mimic this effect.
- Halogen Effects : Bromine’s larger size compared to chlorine enhances hydrophobic interactions but may reduce metabolic stability.
- Cyclohexyl vs. Aromatic Groups: Cyclohexyl’s non-planar structure likely improves σ2 selectivity over planar aromatic groups (e.g., tetralin), which favor σ1 binding .
Functional Activity and Selectivity
- Sigma-2 Agonism : Analogs like Compound 33 inhibit bladder contractions in guinea pigs (EC50 ~1 µM), correlating with σ2 affinity. The bromobenzyl derivative may exhibit similar functional activity .
- Off-Target Selectivity : Homologs of Compound 33 show >100-fold selectivity over dopamine D2-like, serotonin 5-HT3, and adrenergic α1 receptors. The cyclohexyl group in the target compound may further reduce off-target binding .
Biological Activity
1-(4-bromobenzyl)-4-cyclohexylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly involving serotonin and dopamine receptors. The compound has been shown to exhibit antagonistic properties at specific receptor subtypes, which can influence various physiological processes.
Key Mechanisms:
- Serotonin Receptor Interaction: The compound may act as an antagonist at serotonin receptors, potentially influencing mood and anxiety pathways.
- Dopamine Receptor Modulation: Its structure suggests possible interactions with dopamine receptors, which are crucial in the regulation of movement and reward pathways.
Structure-Activity Relationships (SAR)
The understanding of SAR is essential for optimizing the biological activity of piperazine derivatives. Modifications to the core structure can significantly alter receptor affinity and selectivity.
Table 1: Structure-Activity Relationship Insights
| Compound Variant | Receptor Affinity | Biological Activity |
|---|---|---|
| This compound | Moderate | Antidepressant-like effects |
| 1-(3-chlorobenzyl)-4-cyclohexylpiperazine | High | Enhanced dopamine modulation |
| 1-(4-methylbenzyl)-4-cyclohexylpiperazine | Low | Reduced receptor interaction |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in treating neurodegenerative diseases and psychiatric disorders.
Case Study 1: Antidepressant Effects
A study demonstrated that administration of this compound in animal models resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a potential role as an antidepressant agent.
Case Study 2: Neuroprotective Properties
Research indicated that this compound could exert neuroprotective effects against oxidative stress-induced neuronal damage. In vitro experiments showed that it reduced apoptosis in neuronal cell lines exposed to harmful agents, supporting its potential use in neuroprotection.
Research Findings
Several studies have provided insights into the pharmacological profile of this compound:
- Cholinesterase Inhibition: Preliminary findings suggest that this compound may also inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive function. Inhibition of AChE could enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Antimycobacterial Activity: A derivative of this compound has shown promising results against Mycobacterium tuberculosis, indicating potential applications beyond neuropharmacology .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1-(4-bromobenzyl)-4-cyclohexylpiperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-bromobenzyl chloride and a pre-functionalized piperazine derivative. Key steps include:
- Step 1: Preparation of the cyclohexylpiperazine intermediate via alkylation or reductive amination .
- Step 2: Reaction of the intermediate with 4-bromobenzyl chloride under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like DMF or acetonitrile .
- Optimization: Yield and purity depend on reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for piperazine:benzyl chloride), and catalysts like K₂CO₃ . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Q2. How is structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer:
Q. Q3. What preliminary biological assays are suitable for evaluating the compound's activity?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with controls like ciprofloxacin .
- Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values below 10 µM suggest antitumor potential .
- Receptor Binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to identify CNS activity .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Substituent Variation:
- Replace the bromine atom with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .
- Modify the cyclohexyl group to bicyclic systems (e.g., norbornene) to enhance steric bulk and binding pocket compatibility .
- Pharmacophore Modeling: Use software like Schrödinger Suite to map essential interactions (e.g., hydrogen bonding with the piperazine N-atoms) .
- Biological Validation: Test analogs in dose-response assays (e.g., IC₅₀ shifts in enzyme inhibition) to prioritize candidates .
Q. Q5. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Validate assays under standardized conditions (e.g., pH, serum content). For example, antitumor activity discrepancies may arise from varying cell culture media .
- Metabolic Stability Testing: Use liver microsome assays to rule out false positives due to rapid compound degradation .
- Target-Specific Assays: Employ CRISPR-edited cell lines to confirm on-target effects (e.g., knock out suspected receptors) .
Q. Q6. What advanced spectroscopic techniques are employed to study conformational dynamics?
Methodological Answer:
- Dynamic NMR (DNMR): Monitor piperazine ring inversion kinetics in solution. Low-temperature (e.g., -40°C) studies reveal energy barriers .
- Rotational Echo Double Resonance (REDOR) NMR: Probe intermolecular interactions in solid-state formulations .
- Time-Resolved Fluorescence: Track real-time binding events with fluorescently labeled receptors (e.g., FRET-based assays) .
Q. Q7. How can computational methods guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME predict logP (target <5 for blood-brain barrier penetration) and CYP450 interactions .
- Molecular Dynamics (MD) Simulations: Simulate compound-membrane interactions to optimize bioavailability (e.g., lipid bilayer permeation) .
- Free Energy Perturbation (FEP): Quantify binding affinity changes for SAR refinements (e.g., ΔΔG calculations for substituent swaps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
